molecular formula C5H5FN2O2S B044534 6-Fluoropyridine-2-sulfonamide CAS No. 124433-70-1

6-Fluoropyridine-2-sulfonamide

Cat. No. B044534
Key on ui cas rn: 124433-70-1
M. Wt: 176.17 g/mol
InChI Key: WYYFSNSPYJRQLU-UHFFFAOYSA-N
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Patent
US05032166

Procedure details

To 100 ml trifluoroacetic acid was added 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide and the mixture was refluxed for two days. The volatiles were then removed in vacuo and the residue triturated with ether to afford 7.23 g of tan solid, m.p. 110° C. to 111° C.
Name
N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([NH:5][S:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[N:10]=1)(=[O:8])=[O:7])(C)C>FC(F)(F)C(O)=O>[F:15][C:11]1[N:10]=[C:9]([S:6]([NH2:5])(=[O:7])=[O:8])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide
Quantity
11.6 g
Type
reactant
Smiles
CC(C)(C)NS(=O)(=O)C1=NC(=CC=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.23 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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